molecular formula C16H22N2O5 B14200074 N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine CAS No. 922503-42-2

N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine

Cat. No.: B14200074
CAS No.: 922503-42-2
M. Wt: 322.36 g/mol
InChI Key: DJQHUIGFLBGMJG-ZDUSSCGKSA-N
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Description

N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then coupled with N-methylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Oxalyl chloride in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of the deprotected amine.

Scientific Research Applications

N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine involves the interaction of its functional groups with molecular targets. The Boc group provides steric protection, allowing selective reactions to occur at other sites on the molecule. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine is unique due to its specific combination of functional groups, which allows for selective reactions and diverse applications in research and industry. Its Boc group provides stability and protection, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

922503-42-2

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]acetic acid

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)17-13(11-8-6-5-7-9-11)14(21)18(4)10-12(19)20/h5-9,13H,10H2,1-4H3,(H,17,22)(H,19,20)/t13-/m0/s1

InChI Key

DJQHUIGFLBGMJG-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N(C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N(C)CC(=O)O

Origin of Product

United States

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